6-氟-2,3,4,5-四氢-1,4-苯并噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

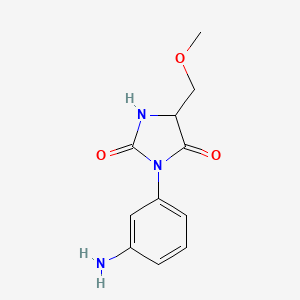

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine (6-FTHB) is a fluorinated heterocyclic compound which is widely used as a synthetic intermediate in the synthesis of a variety of pharmaceuticals, industrial chemicals, and other compounds. It is also known as 1,4-benzoxazepine-6-fluorine or 1,4-benzoxazepine-6-fluorinated. 6-FTHB is a versatile synthetic intermediate due to its ability to form a variety of derivatives. It has been used to synthesize a variety of drugs, such as anxiolytics, antipsychotics, and anticonvulsants. 6-FTHB has also been used in the synthesis of industrial chemicals, such as dyes and pigments, and in the synthesis of other compounds, such as polymers and surfactants.

科学研究应用

Anticancer Research

Benzoxazepine derivatives, including compounds similar to 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, have been studied for their potential anticancer properties. They have been evaluated for antiproliferative activity in vitro against various cancer cell lines such as Hela, A549, HepG2, and MCF-7 cells . The introduction of alkyl or aralkyl and a sulfonyl group to these derivatives is considered to enhance their antitumor effects .

Boron Neutron Capture Therapy (BNCT)

While not directly related to 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, benzoxazepine derivatives have been used in BNCT. This therapy is a type of radiation treatment that targets cancer cells more precisely than conventional radiotherapy .

Drug Transport Polymers

Arylboronic acids derived from benzoxazepine compounds have been utilized in feedback control drug transport polymers for cancer treatment. These polymers help in delivering drugs to specific sites within the body .

Synthesis Methods Research

Research into the synthesis of benzoxazepine derivatives can lead to the development of novel methods that may be applicable to 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine. For example, microwave heating and cyclization of substituted isoindole derivatives are some of the methods used .

属性

IUPAC Name |

6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-8-2-1-3-9-7(8)6-11-4-5-12-9/h1-3,11H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQUZQKHNJYTTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)

![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1380350.png)